5-Iodo-2,3-dihydro-1H-indole hydrochloride
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Description
5-Iodo-2,3-dihydro-1H-indole hydrochloride is a chemical compound with the formula C8H9ClIN . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives, including 5-Iodo-2,3-dihydro-1H-indole hydrochloride, often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 5-Iodo-2,3-dihydro-1H-indole hydrochloride consists of an indole ring, which is a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains an iodine atom and a hydrochloride group .Physical And Chemical Properties Analysis
5-Iodo-2,3-dihydro-1H-indole hydrochloride is a yellow solid . Its molecular weight is 309.58 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Indole Derivatives in Medicinal Chemistry
Indole derivatives are recognized for their broad pharmacological activities. These compounds have been implicated in anticancer, antimicrobial, and anti-inflammatory effects, among others. The structural diversity of indole alkaloids, including those modified with iodine such as 5-Iodo-2,3-dihydro-1H-indole hydrochloride, contributes to their ability to bind to various biological targets, suggesting their potential utility in drug discovery and therapeutic applications. Research highlights the importance of indoles in synthesizing compounds with significant biological activities, indicating the potential of 5-Iodo-2,3-dihydro-1H-indole hydrochloride in contributing to new pharmacological agents (Prudhomme, 2003).
Role in Synthesis and Biological Significance
The versatility of indole compounds, including the ability to undergo various chemical reactions to form new heterocyclic compounds, positions 5-Iodo-2,3-dihydro-1H-indole hydrochloride as a candidate for developing novel therapeutic agents. Studies on indole derivatives have explored their applications in synthesizing compounds with anticancer, anti-inflammatory, and antimicrobial properties, suggesting the potential research applications of 5-Iodo-2,3-dihydro-1H-indole hydrochloride in these areas (Padmavathi et al., 2021).
Contributions to Heterocyclic Chemistry
The exploration of indole derivatives in chemical synthesis highlights their role in creating biologically active heterocyclic compounds. Given its structure, 5-Iodo-2,3-dihydro-1H-indole hydrochloride could serve as a building block in the synthesis of complex molecules with potential therapeutic benefits. Research on indole-based compounds underscores their significance in drug development processes, pointing towards the utility of 5-Iodo-2,3-dihydro-1H-indole hydrochloride in medicinal chemistry (Sadeghian & Bayat, 2022).
Potential Antiviral and Antimicrobial Applications
Indole derivatives have been identified as promising agents in developing antiviral and antimicrobial therapies. The unique properties of indole scaffolds, capable of mimicking the structure of peptides and binding reversibly to enzymes, present opportunities for discovering novel drugs with diverse modes of action. This suggests the potential research applications of 5-Iodo-2,3-dihydro-1H-indole hydrochloride in addressing viral and microbial infections (Zhang, Chen, & Yang, 2014).
properties
IUPAC Name |
5-iodo-2,3-dihydro-1H-indole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAWBLVTZISSIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)I.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodoindoline hydrochloride |
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